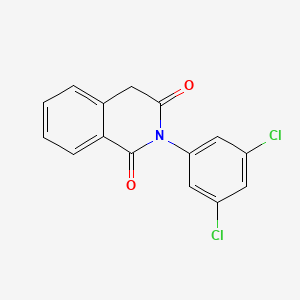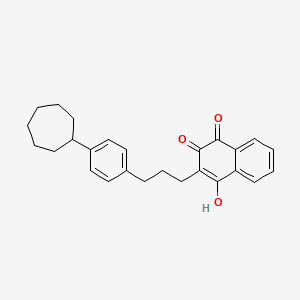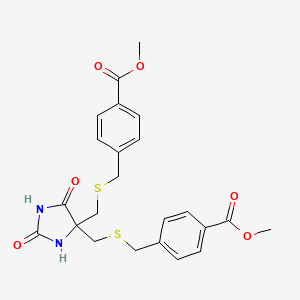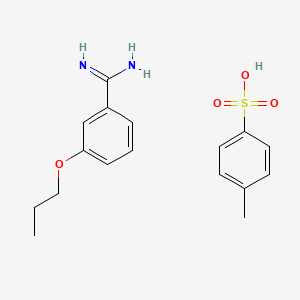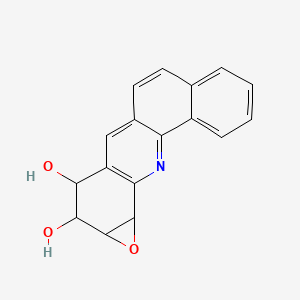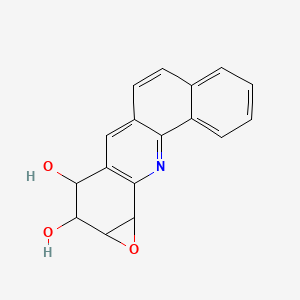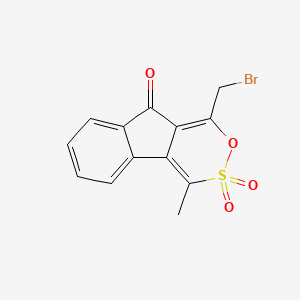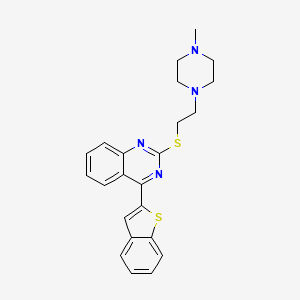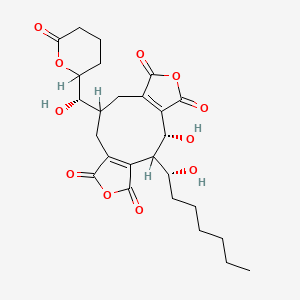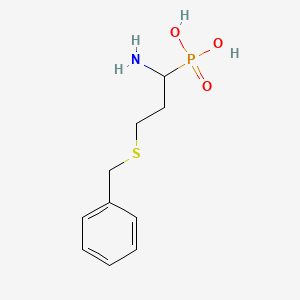
1,3-Indandione, 2-methyl-2-(4-phenyl-1-piperazinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Indandione, 2-methyl-2-(4-phenyl-1-piperazinyl)- is a compound that belongs to the class of indandiones. Indandiones are known for their diverse applications in organic synthesis, medicinal chemistry, and industrial processes. This particular compound is characterized by the presence of a piperazine ring, which is a common structural motif in many biologically active molecules .
Métodos De Preparación
The synthesis of 1,3-Indandione, 2-methyl-2-(4-phenyl-1-piperazinyl)- can be achieved through various synthetic routes. One common method involves the reaction of 1,3-indandione with 2-methyl-2-(4-phenyl-1-piperazinyl)ethanone under specific reaction conditions. The reaction typically requires a suitable solvent, such as ethanol or methanol, and may involve the use of a catalyst to facilitate the reaction . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
1,3-Indandione, 2-methyl-2-(4-phenyl-1-piperazinyl)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or hydrocarbons .
Aplicaciones Científicas De Investigación
1,3-Indandione, 2-methyl-2-(4-phenyl-1-piperazinyl)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology and medicine, it has been studied for its potential pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial properties . Additionally, the compound is used in the development of new materials for electronic and photonic applications . Its versatility makes it a valuable compound in both academic and industrial research .
Mecanismo De Acción
The mechanism of action of 1,3-Indandione, 2-methyl-2-(4-phenyl-1-piperazinyl)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclooxygenase, which plays a role in the inflammatory response . It may also interact with DNA and proteins, leading to its antitumor effects . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .
Comparación Con Compuestos Similares
1,3-Indandione, 2-methyl-2-(4-phenyl-1-piperazinyl)- can be compared with other similar compounds, such as 1,3-indandione derivatives and piperazine-containing molecules. Similar compounds include 2-phenyl-1,3-indandione and 2-methyl-1,3-indandione . The uniqueness of 1,3-Indandione, 2-methyl-2-(4-phenyl-1-piperazinyl)- lies in its specific structural features, which contribute to its distinct pharmacological and chemical properties . Its combination of the indandione core with the piperazine ring enhances its potential for diverse applications in various fields .
Propiedades
Número CAS |
17330-79-9 |
|---|---|
Fórmula molecular |
C20H20N2O2 |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
2-methyl-2-(4-phenylpiperazin-1-yl)indene-1,3-dione |
InChI |
InChI=1S/C20H20N2O2/c1-20(18(23)16-9-5-6-10-17(16)19(20)24)22-13-11-21(12-14-22)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3 |
Clave InChI |
RBZTVXUCTTZTCH-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)C2=CC=CC=C2C1=O)N3CCN(CC3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


